molecular formula C23H21NO2 B178572 4,4'-(Mesitylazanediyl)dibenzaldehyde CAS No. 149676-08-4

4,4'-(Mesitylazanediyl)dibenzaldehyde

Cat. No.: B178572
CAS No.: 149676-08-4
M. Wt: 343.4 g/mol
InChI Key: VUFCRODFFXVXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Mesitylazanediyl)dibenzaldehyde is an organic compound with the molecular formula C23H21NO2 and a molecular weight of 343.42 g/mol . It is classified as an aryl aldehyde and is known for its unique structure, which includes a mesityl group linked to two benzaldehyde moieties. This compound is often used in various chemical research and industrial applications due to its distinctive properties.

Preparation Methods

The synthesis of 4,4’-(Mesitylazanediyl)dibenzaldehyde typically involves the reaction of mesitylamine with benzaldehyde derivatives under controlled conditions. One common method includes the condensation reaction between mesitylamine and 4-formylbenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

4,4’-(Mesitylazanediyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-(Mesitylazanediyl)dibenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,4’-(Mesitylazanediyl)dibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes through its reactive aldehyde groups and aromatic structure.

Comparison with Similar Compounds

4,4’-(Mesitylazanediyl)dibenzaldehyde can be compared with other similar compounds, such as:

    Benzaldehyde: A simpler aldehyde with a single benzene ring, used in flavorings and fragrances.

    4,4’-Diaminodibenzyl: A compound with two benzylamine groups, used in polymer synthesis.

    Mesitylene: A trimethylbenzene derivative, used as a solvent and in the production of other chemicals.

Properties

IUPAC Name

4-(4-formyl-N-(2,4,6-trimethylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-16-12-17(2)23(18(3)13-16)24(21-8-4-19(14-25)5-9-21)22-10-6-20(15-26)7-11-22/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFCRODFFXVXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609897
Record name 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149676-08-4
Record name 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.